(2,2-Dichloro-3-{[(4-fluorobenzoyl)oxy]methyl}cyclopropyl)methyl 4-fluorobenzoate
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Overview
Description
(2,2-Dichloro-3-{[(4-fluorobenzoyl)oxy]methyl}cyclopropyl)methyl 4-fluorobenzoate is a complex organic compound with the molecular formula C19H14Cl2F2O4 and a molecular weight of 415.224 g/mol . This compound is known for its unique structural features, which include a cyclopropyl ring substituted with dichloro and fluorobenzoyl groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
(2,2-Dichloro-3-{[(4-fluorobenzoyl)oxy]methyl}cyclopropyl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro and fluorobenzoyl sites, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols
Scientific Research Applications
(2,2-Dichloro-3-{[(4-fluorobenzoyl)oxy]methyl}cyclopropyl)methyl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Properties
Molecular Formula |
C19H14Cl2F2O4 |
---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
[2,2-dichloro-3-[(4-fluorobenzoyl)oxymethyl]cyclopropyl]methyl 4-fluorobenzoate |
InChI |
InChI=1S/C19H14Cl2F2O4/c20-19(21)15(9-26-17(24)11-1-5-13(22)6-2-11)16(19)10-27-18(25)12-3-7-14(23)8-4-12/h1-8,15-16H,9-10H2 |
InChI Key |
ZKSKKHHJEWNCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C2(Cl)Cl)COC(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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